2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid
Description
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative featuring a propanoic acid backbone. Its structure includes a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 5-position, linked to a propanoic acid moiety at the 4-position.
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-5-fluoropyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-4(8(14)15)5-2-7(16-9(11)12)13-3-6(5)10/h2-4,9H,1H3,(H,14,15) |
InChI Key |
JJERBXJQMJEKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1F)OC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound may also participate in metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Key Compounds :
- Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
Structural Comparison :
| Compound | Pyridine Substituents | Phenoxy Substituents | Acid Group Position |
|---|---|---|---|
| Target Compound | 2-(Difluoromethoxy), 5-F | None | C4 of pyridine |
| Haloxyfop/Fluazifop | 3-Cl,5-CF₃ (Haloxyfop); 5-CF₃ (Fluazifop) | Phenoxy-O- linkage to pyridine | C2 of propanoic acid |
Functional Implications :
- However, its difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .
- Haloxyfop and fluazifop’s trifluoromethyl groups increase lipophilicity, favoring membrane penetration in plants. The target’s 5-F substitution offers a balance of electronegativity and steric bulk .
Pyridinylpropanoic Acid Derivatives
Key Compound :
- 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ()
Structural Comparison :
| Feature | Target Compound | Compound |
|---|---|---|
| Pyridine Substituents | 2-OCHF₂, 5-F | 2-N(CH₃)₂, 5-CF₃ |
| Linkage to Propanoic Acid | Direct (C4 of pyridine) | Phenoxy bridge (C3 of pyridine) |
Functional Implications :
- The phenoxy linkage in the compound may confer flexibility, whereas the direct pyridine-propanoic acid bond in the target could restrict conformational mobility, affecting target binding .
Heterocyclic Propanoic Acid Analogs
Key Compounds :
- Imidazolylpropanoic Acid Derivatives (): 5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one
- Bicyclic Carbamoylpropanoic Acids (): 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid
Structural Comparison :
| Compound Type | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | Pyridine + propanoic acid | Difluoromethoxy, fluorine |
| Imidazolylpropanoic Acid | Imidazole + dioxinone | Amino, fluorophenyl, hydroxy |
| Bicyclic Carbamoylpropanoic | Bicycloheptane + carbamoyl | Methoxyethoxymethyl, hydroxylmethyl |
Functional Implications :
- The imidazolyl compound’s amino and hydroxy groups enable hydrogen bonding, contrasting with the target’s fluorine-driven hydrophobic interactions. This suggests divergent biological targets (e.g., enzymes vs. receptors) .
- The bicyclic carbamoyl derivative’s bulky substituents may improve target selectivity but reduce solubility compared to the more compact target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
